Myricetin 3-O-galactoside (CAS 15648-86-9) delivers glycosylation-specific bioactivity unattainable with the aglycone or alternative glycosides. With 1.4-fold superior lipid peroxidation inhibition (IC50 160 µg/mL) over the rhamnoside, validated iNOS-dependent antinociception at low oral doses (0.26–0.78 mg/kg), and documented anti-melanogenic activity via PKA/CREB and ERK1/2 pathways, this compound is the definitive research tool for oxidative stress, inflammatory pain, and pigmentation studies. Available in high purity (≥98% HPLC) with DMSO solubility of 50 mg/mL.
Molecular FormulaC21H20O13
Molecular Weight480.4 g/mol
CAS No.15648-86-9
Cat. No.B191946
⚠ Attention: For research use only. Not for human or veterinary use.
Myricetin 3-O-galactoside (CAS 15648-86-9): Compound Overview and Baseline Procurement Context
Myricetin 3-O-galactoside (CAS 15648-86-9) is a naturally occurring flavonol glycoside comprising the myricetin aglycone conjugated with a β-D-galactosyl residue at the 3-O position [1]. This compound is classified as a pentahydroxyflavone β-D-galactoside and functions as a plant metabolite found in Camellia sinensis (tea), Myrtus communis (myrtle), Limonium tetragonum, and Vaccinium species [2][3]. The 3-O-galactosylation of myricetin is a biologically significant modification that alters the compound's physicochemical properties, including solubility and stability, while modulating its bioactivity profile relative to the aglycone [4]. As a research tool, myricetin 3-O-galactoside serves as an analytical standard for phytochemical characterization and as a bioactive molecule for investigating structure-activity relationships in flavonoid glycosides .
[1] PubChem. (2025). Myricetin 3-O-galactoside (CID 5491408). National Library of Medicine, National Center for Biotechnology Information. View Source
[2] Takino, Y., & Imagawa, H. (1962). Studies on the Flavonoids in Tea Leaves Part VI. On the Myricetin-glycoside. Agricultural and Biological Chemistry, 26(10), 699-704. View Source
[3] Hayouni, E. A., et al. (2008). In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis. Toxicology in Vitro, 22(3), 567-581. View Source
[4] Li, X., et al. (2019). Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone. Molecules, 24(15), 2769. View Source
Myricetin 3-O-galactoside: Critical Differentiation from Aglycones and Alternative Glycosides in Research Procurement
Substituting myricetin 3-O-galactoside with its aglycone (myricetin) or alternative glycosides (e.g., myricetin-3-O-rhamnoside, myricetin-3-O-glucoside) is scientifically inadvisable due to the 3-O-galactosyl moiety's profound influence on physicochemical behavior and biological activity. The 3-O-galactosylation process significantly alters radical scavenging kinetics—systematic comparative analysis demonstrates that myricetin 3-O-galactoside exhibits consistently higher IC50 values across three distinct redox-dependent antioxidant assays compared to myricetin aglycone, indicating that galactosylation limits redox-dependent antioxidant pathways at the propagation step [1]. Furthermore, within the glycoside subclass, myricetin 3-O-galactoside demonstrates distinct performance relative to myricetin-3-O-rhamnoside: the galactoside exhibits 1.4-fold greater potency in inhibiting lipid peroxidation (IC50 160 μg/mL vs. 220 μg/mL) and modulates a different subset of oxidative stress-related genes (GPX1, TXN, AOE372, SEPW1, SHC1 vs. TXNRD1, TXN, SOD1) [2]. Additionally, the galactoside moiety confers distinct in vivo pharmacological specificity—myricetin 3-O-galactoside demonstrates iNOS-dependent antinociceptive and anti-inflammatory effects at low oral doses (0.26-0.78 mg/kg) in murine models, an activity profile that cannot be assumed for the aglycone or alternative glycosides without empirical validation [3]. These glycosylation-specific differences in potency, gene expression modulation, and in vivo mechanism necessitate precise compound selection rather than generic substitution.
[1] Li, X., et al. (2019). Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone. Molecules, 24(15), 2769. View Source
[2] Hayouni, E. A., et al. (2008). In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis. Toxicology in Vitro, 22(3), 567-581. View Source
[3] Azevedo, A. O., et al. (2015). Antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside isolated from Davilla elliptica. Journal of Natural Medicines, 69(4), 487-493. View Source
Myricetin 3-O-galactoside: Quantitative Evidence-Based Differentiation Guide for Scientific Selection
Lipid Peroxidation Inhibition: Myricetin 3-O-galactoside vs. Myricetin-3-O-rhamnoside Direct Head-to-Head Comparison
In a direct head-to-head comparative study of two myricetin glycosides isolated from Myrtus communis, myricetin 3-O-galactoside demonstrated superior inhibition of lipid peroxidation compared to myricetin-3-O-rhamnoside [1].
In vitro lipid peroxidation assay; compounds isolated from Myrtus communis leaves
Why This Matters
This quantifies a clear potency advantage for lipid peroxidation assays, making myricetin 3-O-galactoside the preferred selection over the rhamnoside analog for studies focused on oxidative membrane damage.
[1] Hayouni, E. A., et al. (2008). In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis. Toxicology in Vitro, 22(3), 567-581. View Source
Xanthine Oxidase Inhibitory Activity: Comparable Potency Between Galactoside and Rhamnoside Glycosides
A direct comparative study evaluated the inhibitory effects of myricetin 3-O-galactoside and myricetin-3-O-rhamnoside on xanthine oxidase (XO) activity at a fixed concentration [1]. Both compounds exhibited comparable XO inhibitory potency at the tested concentration.
Myricetin-3-O-rhamnoside: 59% inhibition at 100 μg/mL
Quantified Difference
Difference of 2 percentage points (comparable activity)
Conditions
In vitro xanthine oxidase activity assay; compounds isolated from Myrtus communis
Why This Matters
For XO inhibition studies, the two glycosides demonstrate statistically comparable potency; selection should therefore pivot on other differentiating factors such as lipid peroxidation potency or gene expression modulation profiles.
[1] Hayouni, E. A., et al. (2008). In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis. Toxicology in Vitro, 22(3), 567-581. View Source
Radical Scavenging Activity: Myricetin 3-O-galactoside is an Inferior Antioxidant Compared to Myricetin Aglycone
A systematic comparative analysis evaluated the radical adduct formation (RAF) products and antioxidant pathways of myricetin-3-O-galactoside (M3OGa) versus myricetin aglycone using UPLC-ESI-Q-TOF-MS [1]. Across three independent redox-dependent antioxidant assays, M3OGa consistently exhibited higher IC50 values than myricetin, indicating reduced radical scavenging potency.
Antioxidant activity across three assays (DPPH•-trapping, PTIO•-trapping, •O2- inhibition)
Target Compound Data
Higher IC50 values in all three assays (specific values not numerically reported in abstract; trend consistently observed)
Comparator Or Baseline
Myricetin aglycone: Lower IC50 values in all three assays
Quantified Difference
M3OGa always possessed higher IC50 values than myricetin across all three analyses
Conditions
UPLC-ESI-Q-TOF-MS analysis; DPPH•, PTIO•, and •O2- radical trapping assays
Why This Matters
This evidence establishes that 3-O-galactosylation reduces radical scavenging potency relative to the aglycone, guiding researchers to select the aglycone for maximal antioxidant effect or the galactoside when glycosylation-mediated properties (e.g., solubility, in vivo specificity) are prioritized over maximal potency.
[1] Li, X., et al. (2019). Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone. Molecules, 24(15), 2769. View Source
In Vivo Antinociceptive and Anti-inflammatory Activity: iNOS-Dependent Mechanism Demonstrated in Knockout Murine Models
An in vivo study evaluated the antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside (Mi) in murine models including wild-type and iNOS knockout (iNOS-/-) mice [1]. The compound demonstrated dose-dependent antinociceptive effects specifically dependent on iNOS, as confirmed by the loss of efficacy in knockout animals.
In vivo pharmacologyAntinociceptiveAnti-inflammatoryiNOS
Evidence Dimension
Antinociceptive effect (inflammatory phase of formalin test) and carrageenan-induced paw edema
Target Compound Data
Dose-dependent inhibition of inflammatory phase in wild-type mice; reduction in paw edema in wild-type mice
Comparator Or Baseline
iNOS-/- knockout mice: no antinociceptive effect observed; reduced anti-inflammatory effect
Quantified Difference
Loss of efficacy in iNOS-/- mice vs. wild-type (qualitative difference confirming mechanism); effective oral dose range: 0.26-0.78 mg/kg
Conditions
Male Swiss mice and C57B16/J iNOS-/- knockout mice; formalin test (nociception) and carrageenan-induced paw edema (inflammation)
Why This Matters
This provides in vivo target engagement evidence demonstrating iNOS pathway specificity, a mechanistic differentiation not established for alternative myricetin glycosides in the same model system, thereby supporting selection for iNOS-focused pharmacological studies.
In vivo pharmacologyAntinociceptiveAnti-inflammatoryiNOS
[1] Azevedo, A. O., et al. (2015). Antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside isolated from Davilla elliptica. Journal of Natural Medicines, 69(4), 487-493. View Source
Anti-Melanogenic Activity: Tyrosinase and Melanin Suppression via PKA/CREB and ERK1/2 Regulation
A 2023 study investigated the anti-melanogenic properties of myricetin 3-O-galactoside (M3G) in α-melanocyte stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells [1]. M3G suppressed melanogenesis through dual regulation of PKA/CREB inhibition and ERK1/2 activation.
MelanogenesisTyrosinase inhibitionB16F10 melanomaCosmeceutical research
Evidence Dimension
Anti-melanogenic activity in B16F10 melanoma cells
Target Compound Data
Suppressed tyrosinase production and melanin formation; decreased mRNA/protein levels of tyrosinase, MITF, TRP-1, and TRP-2
Comparator Or Baseline
No direct comparator data in this study; class-level inference: quercetin 3-O-galactoside from same source (Limonium tetragonum) also reported anti-melanogenic activity but with potential mechanistic differences
Quantified Difference
Not quantified in available abstract; mechanism established via RT-qPCR and Western blot
Conditions
B16F10 melanoma cells stimulated with α-MSH; in vitro cell culture model
Why This Matters
This identifies a specific application niche (melanogenesis research) with defined molecular targets (PKA, CREB, ERK1/2, MITF), distinguishing M3G from other myricetin glycosides whose anti-melanogenic properties remain uncharacterized.
MelanogenesisTyrosinase inhibitionB16F10 melanomaCosmeceutical research
[1] Oh, J. H., et al. (2023). Dietary flavonoid myricetin 3-O-galactoside suppresses α-melanocyte stimulating hormone-induced melanogenesis in B16F10 melanoma cells by regulating PKA and ERK1/2 activation. Zeitschrift für Naturforschung C, 78(11-12), 399-407. View Source
Solubility in DMSO: Practical Procurement and Formulation Parameter
Myricetin 3-O-galactoside exhibits defined solubility in dimethyl sulfoxide (DMSO), a critical parameter for in vitro experimental design and stock solution preparation .
No direct comparative solubility data for myricetin-3-O-rhamnoside or myricetin aglycone available from vendor sources; class-level inference: glycosylated flavonoids generally exhibit enhanced aqueous/organic solubility compared to aglycones
Quantified Difference
Absolute solubility value for procurement and formulation planning
Conditions
DMSO solvent at 25°C; ultrasonic assistance required; use freshly opened DMSO for optimal results
Why This Matters
This provides actionable procurement-relevant data for stock solution preparation, enabling researchers to calculate required solvent volumes and plan experimental workflows without preliminary solubility testing.
Myricetin 3-O-galactoside: Optimal Research Application Scenarios Based on Quantitative Evidence
Lipid Peroxidation and Membrane Oxidative Damage Studies
For research programs focused on lipid peroxidation inhibition and membrane oxidative damage, myricetin 3-O-galactoside is the preferred selection over myricetin-3-O-rhamnoside based on direct head-to-head evidence demonstrating 1.4-fold greater potency (IC50 160 μg/mL vs. 220 μg/mL) [1]. This quantitative advantage positions the galactoside as the more potent tool compound for investigating mechanisms of membrane lipid protection and oxidative stress mitigation in cellular models. Researchers studying diseases associated with lipid peroxidation (e.g., atherosclerosis, neurodegenerative disorders, ischemia-reperfusion injury) should prioritize this compound for in vitro assay development and mechanistic studies. The compound's iNOS-dependent anti-inflammatory activity [2] provides additional mechanistic context for studies examining the intersection of lipid peroxidation and inflammatory signaling.
iNOS-Mediated Inflammation and Pain Pharmacology Research
Myricetin 3-O-galactoside is uniquely positioned for in vivo studies of iNOS-dependent antinociceptive and anti-inflammatory mechanisms. The compound demonstrates oral efficacy at low doses (0.26-0.78 mg/kg) in reducing carrageenan-induced paw edema and formalin-induced nociception in wild-type mice, with complete loss of effect in iNOS-/- knockout mice, confirming target pathway specificity [2]. This in vivo pharmacological validation distinguishes the galactoside from related glycosides lacking comparable in vivo characterization. Research programs investigating peripheral inflammatory pain, nitric oxide synthase pharmacology, and natural product-derived analgesics should consider this compound for target validation studies, comparative pharmacology with synthetic iNOS inhibitors, and exploration of flavonoid glycoside structure-activity relationships in pain models.
Xanthine Oxidase Inhibition and Gout/Hyperuricemia Research
For xanthine oxidase (XO) inhibition studies relevant to gout, hyperuricemia, and oxidative stress-mediated tissue injury, myricetin 3-O-galactoside provides a characterized tool with documented inhibitory activity (57% inhibition at 100 μg/mL) [1]. While the galactoside and rhamnoside exhibit comparable XO inhibitory potency at the tested concentration, the galactoside's superior lipid peroxidation inhibition (1.4-fold) [1] and established iNOS pathway activity [2] offer a broader mechanistic profile for studies examining the intersection of XO activity, oxidative stress, and inflammation. Researchers should select myricetin 3-O-galactoside when the experimental design requires a flavonoid glycoside with characterized XO inhibitory activity coupled with validated secondary pharmacological activities, rather than a single-target XO inhibitor. The compound's defined DMSO solubility (50 mg/mL) facilitates straightforward preparation of stock solutions for enzyme inhibition assays.
Melanogenesis and Pigmentation Disorder Research (Cosmeceutical Development)
Myricetin 3-O-galactoside is specifically validated for anti-melanogenic research applications based on a 2023 study demonstrating suppression of α-MSH-induced melanogenesis in B16F10 melanoma cells through dual regulation of PKA/CREB inhibition and ERK1/2 activation [3]. The compound decreases tyrosinase production and melanin formation while downregulating melanogenic proteins (tyrosinase, MITF, TRP-1, TRP-2) at both mRNA and protein levels [3]. This mechanistic characterization establishes myricetin 3-O-galactoside as a research tool for investigating skin pigmentation disorders (hyperpigmentation, melasma, age spots) and for screening natural product-derived depigmenting agents. Researchers in cosmeceutical development, dermatological pharmacology, and melanocyte biology should select this compound for cell-based melanogenesis assays, target validation studies (PKA, CREB, ERK1/2, MITF), and comparative analyses with other flavonoid glycosides possessing anti-melanogenic properties.
[1] Hayouni, E. A., et al. (2008). In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis. Toxicology in Vitro, 22(3), 567-581. View Source
[2] Azevedo, A. O., et al. (2015). Antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside isolated from Davilla elliptica. Journal of Natural Medicines, 69(4), 487-493. View Source
[3] Oh, J. H., et al. (2023). Dietary flavonoid myricetin 3-O-galactoside suppresses α-melanocyte stimulating hormone-induced melanogenesis in B16F10 melanoma cells by regulating PKA and ERK1/2 activation. Zeitschrift für Naturforschung C, 78(11-12), 399-407. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.